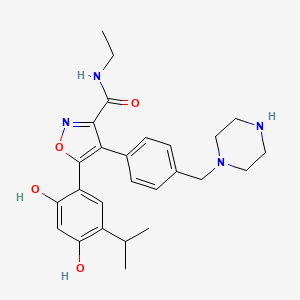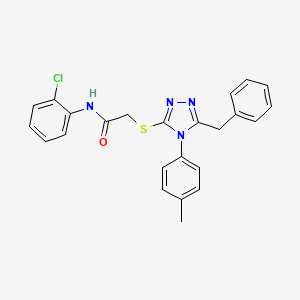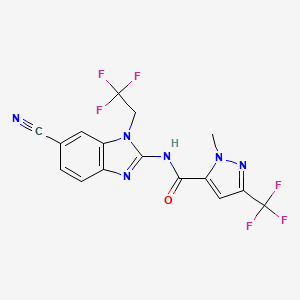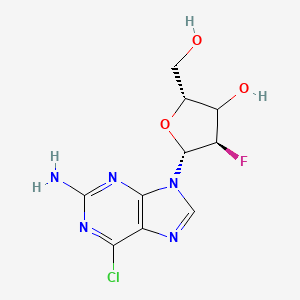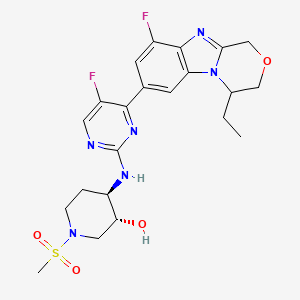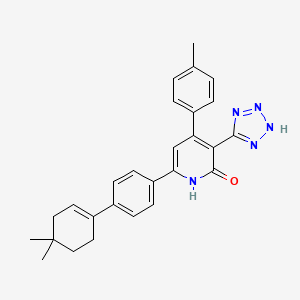
Mgat2-IN-4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Mgat2-IN-4 is a compound known for its inhibitory effects on monoacylglycerol acyltransferase 2 (MGAT2). This enzyme plays a crucial role in the metabolism of dietary fats, making this compound a significant compound in the study of obesity, diabetes, and non-alcoholic steatohepatitis (NASH) .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Mgat2-IN-4 can be synthesized through a series of chemical reactions involving specific reagents and conditions. The synthesis typically involves the use of organic solvents and catalysts to facilitate the reaction. The exact synthetic route and reaction conditions are proprietary and may vary depending on the manufacturer .
Industrial Production Methods
Industrial production of this compound involves large-scale chemical synthesis using automated reactors and stringent quality control measures. The process ensures high purity and consistency of the compound, which is essential for its use in scientific research .
Análisis De Reacciones Químicas
Types of Reactions
Mgat2-IN-4 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various organic solvents. The reactions are typically carried out under controlled temperature and pressure conditions to ensure optimal yield and purity .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound may result in the formation of various oxidized derivatives, while reduction may yield reduced forms of the compound .
Aplicaciones Científicas De Investigación
Mgat2-IN-4 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the biochemical pathways involving MGAT2.
Biology: Helps in understanding the role of MGAT2 in cellular metabolism and energy homeostasis.
Medicine: Investigated for its potential therapeutic effects in treating obesity, diabetes, and NASH.
Industry: Used in the development of new drugs and therapeutic agents targeting metabolic disorders
Mecanismo De Acción
Mgat2-IN-4 exerts its effects by inhibiting the activity of monoacylglycerol acyltransferase 2. This enzyme is involved in the resynthesis of triacylglycerol, a crucial step in the absorption of dietary fat. By inhibiting MGAT2, this compound reduces the formation of triacylglycerol, leading to decreased fat absorption and increased energy expenditure .
Comparación Con Compuestos Similares
Similar Compounds
S-309309: Another MGAT2 inhibitor with similar metabolic effects.
CompA: A potent, selective, and orally bioavailable MGAT2 inhibitor.
Uniqueness
Mgat2-IN-4 is unique due to its specific inhibitory effects on MGAT2 and its stability in liver metabolism. This makes it a valuable compound for studying metabolic disorders and developing new therapeutic agents .
Propiedades
Fórmula molecular |
C27H27N5O |
|---|---|
Peso molecular |
437.5 g/mol |
Nombre IUPAC |
6-[4-(4,4-dimethylcyclohexen-1-yl)phenyl]-4-(4-methylphenyl)-3-(2H-tetrazol-5-yl)-1H-pyridin-2-one |
InChI |
InChI=1S/C27H27N5O/c1-17-4-6-20(7-5-17)22-16-23(28-26(33)24(22)25-29-31-32-30-25)21-10-8-18(9-11-21)19-12-14-27(2,3)15-13-19/h4-12,16H,13-15H2,1-3H3,(H,28,33)(H,29,30,31,32) |
Clave InChI |
XMQKWTWPIMYWMG-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C2=C(C(=O)NC(=C2)C3=CC=C(C=C3)C4=CCC(CC4)(C)C)C5=NNN=N5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




